2,6-Dimethylphenylhydrazinehydrochloride
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Overview
Description
2,6-Dimethylphenylhydrazinehydrochloride is a chemical compound with the molecular formula C8H13ClN2This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylphenylhydrazinehydrochloride typically involves the reaction of 2,6-dimethylaniline with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yield and purity. The product is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylphenylhydrazinehydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted hydrazines.
Scientific Research Applications
2,6-Dimethylphenylhydrazinehydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Used in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential antihypertensive activity.
Mechanism of Action
The mechanism of action of 2,6-Dimethylphenylhydrazinehydrochloride involves its interaction with molecular targets such as enzymes and proteins. It can form hydrazone derivatives with carbonyl compounds, which can further undergo various chemical transformations. The compound’s effects are mediated through its ability to participate in nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylaniline: A precursor in the synthesis of 2,6-Dimethylphenylhydrazinehydrochloride.
Phenylhydrazine: A similar hydrazine derivative used in organic synthesis.
2,4-Dimethylphenylhydrazine: Another hydrazine derivative with similar chemical properties
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Its ability to form stable hydrazone derivatives makes it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C8H13ClN2 |
---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
(2,6-dimethylphenyl)hydrazine;hydron;chloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-6-4-3-5-7(2)8(6)10-9;/h3-5,10H,9H2,1-2H3;1H |
InChI Key |
GQKQMDUOOZVZFD-UHFFFAOYSA-N |
Canonical SMILES |
[H+].CC1=C(C(=CC=C1)C)NN.[Cl-] |
Origin of Product |
United States |
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